molecular formula C11H16ClN3O B12223044 1-ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B12223044
M. Wt: 241.72 g/mol
InChI Key: LKMXLMJDQTZCLF-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with ethyl, furylmethyl, and methyl groups

Preparation Methods

The synthesis of 1-ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hydrazine, furfural, and acetylacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the pyrazole ring.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-Ethyl-N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine and 1-ethyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide share structural similarities.

    Uniqueness: The presence of specific substituents and the arrangement of functional groups in this compound contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

2-ethyl-N-(furan-2-ylmethyl)-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-3-14-11(7-9(2)13-14)12-8-10-5-4-6-15-10;/h4-7,12H,3,8H2,1-2H3;1H

InChI Key

LKMXLMJDQTZCLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CO2.Cl

Origin of Product

United States

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